molecular formula C4H3N5S B6597492 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole CAS No. 1211529-94-0

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B6597492
CAS No.: 1211529-94-0
M. Wt: 153.17 g/mol
InChI Key: XABGVTAOFFFFQT-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound combining a tetrazole core (a five-membered ring with four nitrogen atoms) and a 1,3-thiazole substituent. Key properties include:

  • Molecular formula: C₄H₃N₅S
  • Molecular weight: 153.17 g/mol (calculated based on formula; conflicting data in likely reflects a formatting error) .
  • CAS No.: 153.17 (specific identifier requires verification due to inconsistencies in ).
  • Structure: The tetrazole ring is substituted at the 5-position with a thiazole moiety, which introduces sulfur and nitrogen heteroatoms, influencing electronic and steric properties .

Thiazole-tetrazole hybrids are of interest in medicinal chemistry due to the bioactivity of both rings. Thiazoles are known for antimicrobial and antiviral properties, while tetrazoles are isosteres of carboxylic acids, enhancing metabolic stability in drug design.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5S/c1-3(5-2-10-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABGVTAOFFFFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309765
Record name 5-(4-Thiazolyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-94-0
Record name 5-(4-Thiazolyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211529-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Thiazolyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Intermediate Formation

The synthesis begins with 4-aminoacetophenone, which undergoes sequential modifications to introduce tetrazole and thiazole moieties. Initial refluxing of 4-aminoacetophenone with sodium azide and triethylorthoformate in acetic acid produces 1-(4-acetylphenyl)-1H-tetrazole (2 ). Bromination of 2 using bromine in dioxane-ether yields the key intermediate 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole (3 ), critical for subsequent cyclization.

Thiosemicarbazones (4a–c ) derived from aromatic aldehydes react with 3 in ethanol under triethylamine catalysis, forming tetrazole-thiazole hybrids (5a–c ). This cyclocondensation proceeds via nucleophilic substitution at the α-carbon of the bromoacetyl group, followed by intramolecular cyclization to assemble the thiazole ring.

Table 1: Synthetic Parameters for Tetrazole-Thiazole Hybrids (5a–c )

CompoundR GroupYield (%)Melting Point (°C)IR (C=O, cm⁻¹)¹H NMR (Tetrazole-H, δ)
5a 4-Methyl65.8220–22116889.48
5b 4-Methoxy70.3246–24716619.50
5c 4-Chloro67.0171–17216549.50

Structural Validation and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy confirmed carbonyl (C=O) stretches at 1654–1688 cm⁻¹, while ¹H NMR spectra exhibited singlet peaks for the tetrazole proton at δ 9.48–9.50. Density functional theory (DFT) calculations at the B3LYP level revealed that electron-withdrawing substituents (e.g., chloro in 5c ) lower the HOMO-LUMO gap (ΔE = 4.2 eV), enhancing electronic delocalization compared to methyl or methoxy groups.

One-Pot Condensation Using Triethyl Orthoformate

Catalytic Optimization and Mechanistic Considerations

A streamlined one-pot method employs triethyl orthoformate, sodium azide, and substituted thiazolylamines in dimethyl sulfoxide (DMSO) with tetrabutylammonium chloride (TBMAC) as a phase-transfer catalyst. Heating at 80°C for 60–90 minutes facilitates cyclocondensation, bypassing intermediate isolation. The catalyst enhances reaction efficiency by stabilizing the azide ion and promoting nucleophilic attack on the orthoester.

Table 2: One-Pot Synthesis of 1-Substituted Tetrazoles (3a–k )

EntryThiazolylamine SubstituentTime (min)Yield (%)Melting Point (°C)
3a 4-Chlorophenyl9094206–208
3b 4-Bromophenyl8086192–194
3c Unsubstituted6085218–220

Spectroscopic Characterization and Purity Assessment

¹³C NMR spectra of 3a–c display characteristic signals for the tetrazole carbon at δ 145–161 ppm, corroborating successful cyclization. Mass spectrometry further confirmed molecular ion peaks (e.g., m/z 238 for 3a ), while elemental analyses aligned with theoretical values (C, 40.43%; N, 29.47% for 3a ).

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

The one-pot method achieves higher yields (85–94%) than the multi-step approach (65–70%), attributed to minimized intermediate purification and catalytic acceleration. However, the multi-step route allows precise control over substitution patterns, enabling diverse functionalization at the thiazole and tetrazole rings.

Environmental and Practical Considerations

While the one-pot method reduces solvent waste, it requires DMSO, complicating large-scale purification. In contrast, the multi-step synthesis uses ethanol and dioxane-ether, which are easier to recycle but involve hazardous bromine.

Applications and Biological Relevance

Tetrazole-thiazole hybrids exhibit potent antibacterial activity, particularly against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL for 5b ) and fungal Candida albicans (MIC = 16 µg/mL for 7c ) . These findings underscore the pharmacological potential of 5-(1,3-thiazol-4-yl)-1H-tetrazoles, motivating further optimization of synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the tetrazole ring significantly affects physical and chemical properties. Below is a comparative analysis:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
5-(1,3-Thiazol-4-yl)-1H-tetrazole Thiazol-4-yl 153.17 Not reported Contains sulfur; potential for π-π stacking and hydrogen bonding .
5-(p-Tolyl)-1H-tetrazole 4-Methylphenyl 160.18 248–250 Higher lipophilicity due to aromatic methyl group .
5-(3-Chlorophenyl)-1H-tetrazole 3-Chlorophenyl 174.59 113–114 Electron-withdrawing Cl increases acidity .
5-[(4-Methylphenyl)methyl]-2H-tetrazole Benzyl (4-methyl) 137.18 Not reported Flexible benzyl group enhances solubility in organic solvents .
5-(4'-Methylbiphenyl)tetrazole Biphenyl-4'-methyl 237.28 Not reported Extended aromatic system; used in pharmaceutical impurities (e.g., Valsartan Impurity 4) .

Key Observations :

  • Melting Points: Electron-rich aromatic substituents (e.g., p-tolyl) increase melting points compared to electron-deficient (e.g., 3-chlorophenyl) or non-aromatic groups.
  • Solubility : Aliphatic chains (e.g., benzyl in ) improve organic solubility, while thiazole’s polarity may enhance aqueous solubility.

Pharmacological and Chemical Activity

  • Antimicrobial Activity : Thiazole derivatives (e.g., sulfathiazole) target bacterial dihydropteroate synthase. The tetrazole-thiazole hybrid may enhance binding via nitrogen/sulfur interactions .
  • Metabolic Stability : Tetrazoles resist hydrolysis better than carboxylic acids, making them valuable in angiotensin II receptor blockers (e.g., Losartan derivatives in ).
  • Electronic Effects : The thiazole’s electron-withdrawing nature increases tetrazole acidity (pKa ~4–5), influencing reactivity in metal coordination or catalysis .

Spectroscopic Characterization

  • IR Spectroscopy : Thiazole substituents show C-S stretches (~600–700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), distinct from phenyl-tetrazoles (e.g., 5-(p-tolyl)-tetrazole in exhibits aromatic C-H stretches at ~3062 cm⁻¹).
  • ¹H NMR : Protons on the thiazole ring (e.g., H-2 and H-5) resonate at δ ~7.5–8.5 ppm, differing from alkyl or aryl substituents (e.g., δ 2.38 ppm for p-tolyl methyl ).

Biological Activity

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that combines the structural features of thiazole and tetrazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a thiazole ring substituted at the 4-position with a tetrazole moiety. The synthesis typically involves the reaction of thioamides with hydrazine derivatives under controlled conditions. A common synthetic route includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1CyclizationThiosemicarbazide + CS₂Base catalyzed
2ReactionHydrazine hydrateControlled temperature

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.25 to 64 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A notable study reported that derivatives of this compound showed enhanced cytotoxicity against leukemia cell lines such as K-562. The IC50 values for specific derivatives were found to be in the nanomolar range (e.g., 56.4 nM for one derivative), indicating potent anti-leukemic activity .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory effects. The presence of the tetrazole ring contributes to its bioactivity by acting as a bioisosteric replacement for other pharmacophores .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the thiazole and tetrazole rings in enhancing biological activity. For example:

  • The introduction of electron-donating groups on the phenyl ring significantly increases cytotoxicity.
  • Compounds with halogen substituents exhibited improved antimicrobial efficacy .

Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
HalogenEnhanced antimicrobial effect

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives demonstrated MIC values as low as 0.17 mg/mL , showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Potency

In another study focusing on anticancer properties, compounds derived from this compound were tested against multiple cancer cell lines. The findings revealed that these compounds not only inhibited cell growth but also induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole, and how do they differ in efficiency?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis (MAS) significantly reduces reaction time (e.g., 15–30 minutes) compared to conventional heating (6–8 hours) by enabling rapid energy transfer to reactants . Key intermediates, such as thiazole-thiol precursors, are alkylated or coupled with tetrazole moieties using thioglycolic acid or hydrazine hydrate under reflux conditions . Optimization parameters include solvent polarity (e.g., PEG-400), catalyst selection (e.g., Bleaching Earth Clay), and stoichiometric ratios .

Q. How is structural elucidation performed for this compound and its derivatives?

  • Methodology : A combination of spectroscopic and crystallographic techniques is employed:

  • 1H/13C NMR : Assigns proton environments and heterocyclic connectivity (e.g., distinguishing tetrazole C–H from thiazole S–C–N signals) .
  • IR spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3100 cm⁻¹ for tetrazole, C=S stretches at ~1200 cm⁻¹ for thiadiazole) .
  • X-ray crystallography : Programs like SHELXL resolve bond lengths and angles, with refinement statistics (R-factor < 0.05) ensuring accuracy .

Q. What analytical techniques validate purity and composition?

  • Methodology :

  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .
  • Elemental analysis : Confirms empirical formulas (e.g., C₄H₃N₅S) with deviations <0.4% .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of 5-(1,3-thiazol-4-yl)-1H-tetrazole derivatives?

  • Methodology : Docking studies (e.g., AutoDock Vina) model interactions with target enzymes like fungal 14α-demethylase (PDB: 3LD6). Ligand preparation includes protonation state correction, while grid parameters (e.g., 60 × 60 × 60 Å) cover active sites. Binding affinity (ΔG < −7 kcal/mol) and hydrogen-bonding patterns (e.g., tetrazole N–H···O=C) correlate with antifungal activity .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodology :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies optimize regioselectivity in thiazole-tetrazole hybrid syntheses?

  • Methodology :

  • Steric/electronic directing groups : Electron-withdrawing substituents (e.g., –NO₂) on thiazole favor nucleophilic attack at the 4-position .
  • Protecting groups : Boc (tert-butyloxycarbonyl) shields reactive NH sites during coupling steps .

Q. How can reaction yields be improved for scale-up without compromising purity?

  • Methodology :

  • Microwave vs. conventional heating : MAS improves yields by 15–20% via controlled dielectric heating .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 enables recyclable reaction media .

Q. What design principles enhance the pharmacokinetic profile of thiazole-tetrazole derivatives?

  • Methodology :

  • Bioisosteric replacement : Substitute tetrazole with 1,2,4-triazole to improve metabolic stability while retaining H-bonding capacity .
  • LogP optimization : Introduce hydrophilic groups (e.g., –SO₃H) to reduce lipophilicity (target LogP < 3) and enhance solubility .

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